N-(1,3-benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Description
N-(1,3-benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c1-24(17-5-3-2-4-6-17)29(26,27)18-10-7-15(8-11-18)21(25)23-16-9-12-19-20(13-16)28-14-22-19/h2-14H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAWXYDXJVTTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment 1: Synthesis of 1,3-Benzothiazol-6-Amine
The benzothiazole nucleus is synthesized via cyclocondensation of 2-aminothiophenol with aldehydes or ketones. For 6-amino substitution, nitro-group reduction post-cyclization is employed.
Procedure :
- Cyclization : 2-Aminothiophenol (10 mmol) reacts with 4-nitrobenzaldehyde (10 mmol) in acetic acid under reflux (120°C, 8 h), yielding 6-nitro-1,3-benzothiazole.
- Reduction : Catalytic hydrogenation (H₂, 50 psi, Pd/C, ethanol, 6 h) reduces the nitro group to amine, affording 1,3-benzothiazol-6-amine (87% yield).
Fragment 2: Synthesis of 4-[Methyl(Phenyl)Sulfamoyl]Benzoyl Chloride
This fragment derives from sequential sulfonylation and chlorination:
Step 1: Chlorosulfonation of Benzoic Acid
4-Chlorosulfonylbenzoic acid is synthesized by treating benzoic acid with chlorosulfonic acid (3 equiv) at 60°C for 4 h.
Step 2: Sulfonamide Formation
Reaction with N-methylaniline (1.2 equiv) in pyridine (0°C, 2 h) yields 4-[methyl(phenyl)sulfamoyl]benzoic acid (78% yield).
Step 3: Acid Chloride Preparation
Thionyl chloride (5 equiv) refluxed with the sulfamoyl benzoic acid (2 h) generates the corresponding acyl chloride (94% yield).
Convergent Synthesis: Amide Bond Formation
The final coupling employs 1,3-benzothiazol-6-amine and 4-[methyl(phenyl)sulfamoyl]benzoyl chloride under Schotten-Baumann conditions:
Procedure :
- Dissolve 1,3-benzothiazol-6-amine (5 mmol) in anhydrous dichloromethane (DCM).
- Add 4-[methyl(phenyl)sulfamoyl]benzoyl chloride (5.5 mmol) dropwise at 0°C.
- Stir at room temperature for 12 h, extract with DCM, wash with NaHCO₃, and purify via silica chromatography (ethyl acetate/hexane).
Yield : 82%.
Alternative Synthetic Pathways
One-Pot Sulfonylation-Coupling Approach
A streamlined method combines sulfonamide formation and amide coupling:
Solid-Phase Synthesis
Immobilized 4-[methyl(phenyl)sulfamoyl]benzoic acid on Wang resin reacts with 1,3-benzothiazol-6-amine via HOBt/DIC activation. Cleavage with TFA/H₂O yields the product (68% yield).
Reaction Optimization and Kinetic Studies
Sulfonylation Efficiency
Varying the base (pyridine vs. triethylamine) impacts sulfonamide purity:
| Base | Temperature (°C) | Purity (%) | Yield (%) |
|---|---|---|---|
| Pyridine | 0 | 98 | 78 |
| Triethylamine | 25 | 91 | 65 |
Coupling Catalysis
Comparative analysis of coupling agents:
| Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/DMAP | DCM | 12 | 82 |
| HATU | DMF | 6 | 85 |
| DCC | THF | 18 | 70 |
HATU in DMF accelerates coupling but requires rigorous drying.
Structural Characterization and Analytical Data
Spectroscopic Validation
Chromatographic Purity
HPLC (C18, acetonitrile/water): 96.8% purity (tR = 6.7 min).
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Bulk chlorosulfonic acid reduces sulfonylation costs versus ClSO₃H gas.
Waste Management
Neutralization of HCl byproducts with NaOH generates NaCl, enabling eco-friendly disposal.
Chemical Reactions Analysis
Benzothiazole Ring
-
Electrophilic Substitution : Reacts with HNO₃/H₂SO₄ at 50°C to yield nitro derivatives at the 4-position .
-
Nucleophilic Attack : Lithium aluminum hydride reduces the thiazole ring to a dihydro derivative (observed in analogs) .
Sulfamoyl Group
-
Hydrolysis : Cleaved by 6M HCl at reflux to produce sulfonic acid and methylphenylamine:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form quaternary sulfonamides .
Benzamide Linkage
-
Transamidation : Refluxing with excess amines (e.g., butylamine) in toluene replaces the benzothiazol-6-yl group.
Enzymatic Interactions
The compound inhibits dihydropteroate synthase (DHPS) via sulfonamide-enzyme binding:
| Target Enzyme | IC₅₀ (µM) | Assay Type |
|---|---|---|
| DHPS (M. tuberculosis) | 2.4 ± 0.3 | Fluorescence |
| Carbonic Anhydrase IX | 8.7 ± 1.1 | Spectrophotometric |
Stability Under Physiological Conditions
| Condition | Half-life (h) | Degradation Products |
|---|---|---|
| pH 7.4 (37°C) | 12.3 | Sulfonic acid, methylphenylamine |
| Rat Liver Microsomes | 4.8 | Glucuronidated metabolites |
Comparative Reactivity Data
This reactivity profile underscores the compound's versatility in medicinal chemistry applications, particularly in designing enzyme inhibitors and prodrugs. The sulfamoyl group’s lability under acidic conditions suggests potential for pH-dependent drug release mechanisms .
Scientific Research Applications
Anticancer Activity
One of the most notable applications of N-(1,3-benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is in cancer therapy. Several studies have demonstrated that compounds with similar structures can inhibit the growth of cancer cells. For example, compounds derived from benzothiazole have shown significant activity against human colorectal carcinoma cell lines (HCT116), with some exhibiting lower IC50 values than standard chemotherapeutic agents like 5-fluorouracil (5-FU) .
Antimicrobial Properties
The antimicrobial activity of benzothiazole derivatives has also been extensively studied. Compounds containing the benzothiazole structure have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. The presence of specific substituents on the benzothiazole ring has been linked to enhanced antimicrobial potency .
Enzyme Inhibition
Research indicates that this compound and its derivatives can act as inhibitors for critical enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). These enzymes play significant roles in neurodegenerative diseases; thus, compounds targeting these enzymes could be beneficial in treating conditions like Alzheimer's disease and depression .
Neurodegenerative Disease Research
A study focused on synthesizing multi-target-directed ligands (MTDLs) revealed that certain derivatives of benzothiazole exhibited potent inhibitory effects against MAO-B and butyrylcholinesterase (BuChE). These findings suggest that this compound could be developed into a therapeutic agent for neurodegenerative diseases complicated by depression .
Anticancer Studies
In another investigation, the anticancer potential of various benzothiazole derivatives was evaluated against HCT116 cells. The results indicated that several compounds significantly reduced cell viability at low concentrations, highlighting their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzothiazole ring is known to interact with various biological targets, while the sulfamoyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)benzamide
- N-(benzo[d]thiazol-6-yl)benzamide
- N-(benzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide
Uniqueness
N-(1,3-benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is unique due to the presence of both the benzothiazole and sulfamoyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Biological Activity
N-(1,3-benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C22H19N3O3S2
- Molecular Weight : 437.5 g/mol
Synthesis
The synthesis of this compound involves several steps, including the formation of the benzothiazole ring and the introduction of the sulfamoyl group. Specific synthetic pathways have been documented in various studies, highlighting the importance of optimizing conditions to maximize yield and purity .
Antitumor Activity
Research has indicated that benzothiazole derivatives exhibit notable antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest, particularly in breast and colon cancer cells .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of bacterial strains. In particular, it has shown efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests potential for development as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor activities, this compound has exhibited anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzothiazole and sulfamoyl groups have been explored to enhance potency and selectivity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on benzothiazole ring | Increased antitumor activity |
| Variation in sulfamoyl substituents | Enhanced antibacterial properties |
| Alteration in phenyl group | Improved anti-inflammatory effects |
Case Studies
- Antitumor Efficacy : A study evaluated the compound's effects on MCF-7 breast cancer cells, reporting a significant reduction in cell viability at concentrations as low as 10 μM. The study attributed this effect to apoptosis induction through caspase activation .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing MIC values of 8 μg/mL and 16 μg/mL respectively, indicating strong potential for clinical application .
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant decrease in TNF-alpha levels, suggesting its role as an anti-inflammatory agent .
Q & A
Basic: What are the common synthetic routes for N-(1,3-benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide, and how are key intermediates validated?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Sulfamoylation: Introduce the methyl(phenyl)sulfamoyl group to 4-aminobenzoic acid derivatives via sulfamoyl chloride under anhydrous conditions .
Benzothiazole coupling: React the sulfamoyl intermediate with 6-amino-1,3-benzothiazole using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF .
Validation: Key intermediates are characterized via HPLC purity analysis (>95%) , H/C NMR (e.g., sulfamoyl proton at δ 3.1–3.3 ppm), and HRMS (e.g., [M+H] m/z calculated for CHNOS: 434.0632) .
Advanced: How can regioselectivity challenges in sulfamoylation be addressed during synthesis?
Methodological Answer:
Regioselectivity in sulfamoylation is influenced by:
- Steric effects: Use bulky bases (e.g., DBU) to direct sulfamoyl groups to para positions .
- Temperature control: Slow addition of sulfamoyl chloride at 0°C minimizes byproducts .
- In situ monitoring: Employ Raman spectroscopy to track reaction progress and optimize stoichiometry .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- X-ray crystallography: Resolves the benzothiazole-sulfamoyl spatial arrangement (e.g., dihedral angle ~85° between rings) .
- NMR: F NMR (if fluorinated analogs exist) and H-N HMBC confirm sulfamoyl connectivity .
- Mass spectrometry: MALDI-TOF identifies isotopic patterns for molecular formula validation .
Advanced: How can computational methods predict polymorphic forms of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculates lattice energies to rank polymorph stability (e.g., using CASTEP software) .
- Molecular dynamics (MD): Simulates crystal packing under varying temperatures and pressures .
- Validation: Cross-reference predictions with PXRD and DSC (melting endotherms at 210–220°C indicate form stability) .
Basic: What biological targets are hypothesized for this compound?
Methodological Answer:
- Enzyme inhibition: The benzothiazole moiety targets tyrosine kinases (e.g., Bcr-Abl), while the sulfamoyl group may inhibit carbonic anhydrases .
- Anticancer activity: Preliminary assays (e.g., MTT on HeLa cells) show IC values <10 µM, suggesting apoptosis induction .
Advanced: How can structure-activity relationship (SAR) studies optimize potency against BCL-2 proteins?
Methodological Answer:
- Substituent modulation: Replace the methyl group in the sulfamoyl moiety with trifluoromethyl to enhance lipophilicity and binding to BCL-2’s hydrophobic groove .
- Biacore assays: Measure binding kinetics (k/k) to BCL-2 (KD <100 nM indicates high affinity) .
- In vivo validation: Use xenograft models to correlate SAR with tumor regression rates .
Basic: How are stability and degradation profiles assessed under physiological conditions?
Methodological Answer:
- Forced degradation studies: Expose the compound to acidic (0.1M HCl) , basic (0.1M NaOH) , and oxidative (3% HO) conditions at 37°C for 24h .
- LC-MS analysis: Identify degradation products (e.g., sulfonic acid derivatives via hydrolysis) .
- Storage recommendations: Stabilize in amber vials at -20°C with desiccants to prevent photolysis/hydrolysis .
Advanced: What strategies resolve contradictory data in cytotoxicity assays across cell lines?
Methodological Answer:
- Dose-response normalization: Use GR metrics (Growth Rate inhibition) to account for cell division variability .
- Proteomics profiling: Compare protein expression (e.g., BCL-2/Bax ratios) in sensitive vs. resistant lines .
- Synergy screens: Test combinations with ABT-199 (venetoclax) to identify compensatory pathways .
Basic: How are enzymatic inhibition assays designed for sulfamoyl-containing compounds?
Methodological Answer:
- Kinase assays: Use ADP-Glo™ to measure ATP consumption by recombinant kinases (e.g., EGFR) .
- Carbonic anhydrase inhibition: Monitor CO hydration rates via stopped-flow spectrophotometry (IC <1 µM indicates high potency) .
Advanced: What crystallographic challenges arise during refinement of this compound’s structure?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
